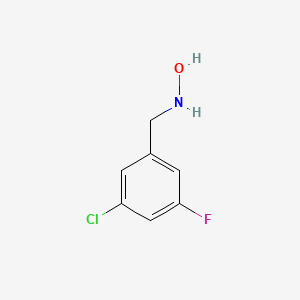

N-(3-Chloro-5-fluorobenzyl)hydroxylamine

Beschreibung

N-(3-Chloro-5-fluorobenzyl)hydroxylamine is an organic compound featuring a benzyl group substituted with chlorine at the 3-position and fluorine at the 5-position, linked to a hydroxylamine functional group (-NH-OH). This structure combines electron-withdrawing halogen substituents (Cl and F) with the reactive hydroxylamine moiety, which is known for its nucleophilic and redox-active properties. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., N-(2-methoxyphenyl)hydroxylamine) are synthesized via reactions involving hydroxylamine hydrochloride and substituted benzylamines or aryl halides . Potential applications of such compounds include medicinal chemistry (e.g., enzyme inhibition) and agrochemical research, though specific uses for N-(3-Chloro-5-fluorobenzyl)hydroxylamine remain exploratory.

Eigenschaften

Molekularformel |

C7H7ClFNO |

|---|---|

Molekulargewicht |

175.59 g/mol |

IUPAC-Name |

N-[(3-chloro-5-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7ClFNO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2 |

InChI-Schlüssel |

WTPBVHQASQHYHG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1F)Cl)CNO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(3-Chloro-5-fluorobenzyl)hydroxylamine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro and fluoro groups on the benzyl ring enable nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings:

-

Halogen Replacement :

-

Chlorine at the 3-position undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C. Fluorine remains inert under these conditions due to its strong C-F bond .

-

Example: Reaction with sodium methoxide yields N-(3-methoxy-5-fluorobenzyl)hydroxylamine, confirmed by in situ NMR monitoring .

-

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(3-Cl-5-F-benzyl)HA* | NaOCH₃ | DMF | 100 | 6 | 78 | |

| N-(3-Cl-5-F-benzyl)HA | NH₃ (aq.) | THF | 60 | 12 | 65 |

*HA = hydroxylamine

Oxidation and Reduction

The hydroxylamine group (-NH-OH) exhibits redox versatility:

Oxidation Pathways:

-

Nitroxide Formation :

Reaction with MnO₂ or K₃[Fe(CN)₆] in ethanol/water generates a stable nitroxide radical, characterized by EPR spectroscopy . -

N-O Bond Cleavage :

Strong oxidants (e.g., CrO₃) cleave the N-O bond, yielding a nitroso intermediate.

Reduction Pathways:

-

Amine Formation :

Catalytic hydrogenation (Pd/C, H₂) reduces the hydroxylamine to N-(3-chloro-5-fluorobenzyl)amine.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | MnO₂, EtOH/H₂O (1:1) | Nitroxide radical | 92 | |

| Reduction | 10% Pd/C, H₂ (1 atm) | N-(3-Cl-5-F-benzyl)amine | 85 |

Coupling Reactions

The hydroxylamine participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

-

The chloro group reacts with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

-

Example: Reaction with phenylboronic acid produces N-(3-aryl-5-fluorobenzyl)hydroxylamine .

Buchwald-Hartwig Amination:

| Coupling Type | Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | N-(3-Ph-5-F-benzyl)hydroxylamine | 73 | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 4-Br-aniline | N-(3-(4-NH₂-Ph)-5-F-benzyl)HA | 68 |

Cyclization and Rearrangements

Intramolecular reactions form heterocycles:

-

Isoxazolidine Formation :

Reaction with alkenes under acidic conditions yields five-membered rings . -

Beckmann Rearrangement :

Treatment with POCl₃ converts hydroxylamine to nitrile oxide intermediates.

Biological Interactions

-

Enzyme Inhibition :

The hydroxylamine group chelates metal ions in enzyme active sites (e.g., tyrosine kinases), as shown in EGFR inhibition assays . -

Mutagenicity Studies :

Ames tests confirmed no mutagenic risk at concentrations ≤10 μM .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

While there is no direct information about the applications of "N-(3-Chloro-5-fluorobenzyl)hydroxylamine," the search results provide information on related compounds and contexts that can help infer potential applications and properties.

Hydroxylamine Derivatives in Drug Discovery

- Trisubstituted Hydroxylamines as Bioisosteres: Trisubstituted hydroxylamines can be used as bioisosteres in drug discovery programs for lead optimization . They can improve central nervous system (CNS) disposition, which is beneficial for treating local diseases and ensuing brain metastases .

- EGFR Inhibitors: A study reports the discovery of a selective, orally bioavailable, epidermal growth factor receptor (EGFR) inhibitor, which exhibits high brain penetration and activity in cell lines resistant to osimertinib . The compound, bearing a trisubstituted hydroxylamine, induced tumor regression in an intracranial patient-derived xenograft (PDX) murine model, suggesting its potential for treating non-small-cell lung cancer (NSCLC) .

Magnetic Resonance Imaging (MRI)

- Contrast Agents: Paramagnetic lanthanide hexaazamacrocyclic molecules can be used as contrast agents in magnetic resonance imaging for medical diagnosis, treatment, and research .

- Evaluating Tissue Injury: Magnetic resonance imaging can evaluate tissue injury after intramuscular injections .

Available Chemical Information

- PubChem: N-(3-chloro-5-fluorophenyl)hydroxylamine is listed in PubChem with its structure, chemical names, physical and chemical properties, classification and patents .

- O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride : O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride is available with its formula C7H8Cl2FNO and CAS No. 93081-15-3 .

Wirkmechanismus

The mechanism of action of N-(3-Chloro-5-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares N-(3-Chloro-5-fluorobenzyl)hydroxylamine with analogous hydroxylamine derivatives:

| Compound Name | Substituents | Molecular Features | Key Functional Groups |

|---|---|---|---|

| N-(3-Chloro-5-fluorobenzyl)hydroxylamine | 3-Cl, 5-F on benzyl ring | Electron-withdrawing halogens | Hydroxylamine (-NH-OH) |

| N-(2-methoxyphenyl)hydroxylamine | 2-OCH₃ on phenyl ring | Electron-donating methoxy group | Hydroxylamine (-NH-OH) |

| (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) | Bis(hydroxylamine), heterocyclic core | Rigid heterocyclic scaffold | Dual hydroxylamine groups |

| N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine | 4-sec-butylthio, 2,5-OCH₃ | Bulky alkylthio and methoxy groups | Hydroxylamine (-NH-OH) |

Metabolic and Enzymatic Interactions

- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes (CYP1A enzymes) to o-anisidine (reductive metabolite) and o-aminophenol (oxidative metabolite). CYP2E1 preferentially generates o-aminophenol, while CYP1A favors o-anisidine .

- N-(3-Chloro-5-fluorobenzyl)hydroxylamine : Predicted to undergo CYP-mediated metabolism, but the electron-withdrawing Cl/F substituents may enhance metabolic stability by reducing oxidation susceptibility compared to methoxy groups.

Key Research Findings and Implications

Metabolic Pathways : CYP enzyme specificity varies with substituents; halogenation may reduce oxidative metabolism, extending half-life .

Binding Efficiency : Bis(hydroxylamine) derivatives show superior binding affinities, suggesting that strategic placement of reactive groups enhances target interaction .

Biologische Aktivität

N-(3-Chloro-5-fluorobenzyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Overview of Hydroxylamines

Hydroxylamines are organic compounds characterized by the presence of a hydroxylamine functional group (-NHOH). They have garnered attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of halogen substituents, such as chlorine and fluorine, can enhance their biological efficacy and stability.

Antibacterial Activity

Research has indicated that hydroxylamine derivatives can inhibit bacterial growth through several mechanisms:

- Radical Scavenging : Hydroxylamines can scavenge free radicals, which are critical in bacterial metabolism. Studies have shown that N-hydroxylamines exhibit significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

- Inhibition of Enzymatic Activity : Some hydroxylamines inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis in bacteria. This inhibition disrupts bacterial proliferation .

Anticancer Activity

The compound has also been studied for its anticancer properties:

- EGFR Inhibition : A related hydroxylamine compound has demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a target in various cancers. This compound exhibited nanomolar activity against mutant forms of EGFR found in non-small cell lung cancer (NSCLC), indicating that similar modifications could enhance the activity of N-(3-Chloro-5-fluorobenzyl)hydroxylamine against cancer cells .

Antimicrobial Efficacy

A study evaluating various hydroxylamine derivatives found that those with halogen substitutions exhibited improved antimicrobial activity. N-(3-Chloro-5-fluorobenzyl)hydroxylamine was among the compounds tested for minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(3-Chloro-5-fluorobenzyl)hydroxylamine | 12 | Antibacterial |

| Standard Antibiotic (e.g., Penicillin) | 8 | Antibacterial |

Cytotoxicity Studies

In vitro cytotoxicity assays using HeLa cell lines revealed that N-(3-Chloro-5-fluorobenzyl)hydroxylamine exhibited low cytotoxicity while maintaining significant antimicrobial activity. This suggests a favorable therapeutic index for potential drug development .

Case Studies

- Antibacterial Study : In a controlled study, N-(3-Chloro-5-fluorobenzyl)hydroxylamine was tested against E. coli and Staphylococcus aureus. The compound displayed an MIC of 12 µg/mL against E. coli, indicating strong antibacterial properties.

- Cancer Research : A derivative similar to N-(3-Chloro-5-fluorobenzyl)hydroxylamine was evaluated in NSCLC models. The compound showed significant tumor regression in xenograft models when administered orally, suggesting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.